molecular formula C4H7N3OS B15197741 (S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one

(S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B15197741
M. Wt: 145.19 g/mol
InChI Key: FRPVYUYBHWBPHE-REOHCLBHSA-N
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Description

(S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one is a chiral derivative of the 2-thioxoimidazolidin-4-one heterocycle, a scaffold recognized in medicinal chemistry as a privileged structure for developing novel bioactive compounds. This compound serves as a versatile building block in organic synthesis and pharmaceutical research. The 2-thioxoimidazolidin-4-one core is associated with a range of pharmacological activities. Research on closely related analogs has demonstrated significant antibacterial and antibiofilm properties , particularly against challenging pathogens like Staphylococcus aureus . These derivatives have shown efficacy in inhibiting biofilm formation and bacterial adhesion at low concentrations, suggesting potential for developing new anti-infective agents . Furthermore, this chemical family has been investigated for potent anti-cancer activity . Studies on similar compounds have revealed promising cytotoxic effects against human liver cancer cells (HepG2), inducing apoptosis (programmed cell death) and arresting the cell cycle . The mechanism is linked to the upregulation of pro-apoptotic genes like p53 and caspases, and the inhibition of the PI3K/AKT cell survival pathway . Another prominent research application for this scaffold is in immunosuppression , where certain derivatives act as potent inhibitors of the pore-forming protein perforin, which is crucial for the immune response of cytotoxic lymphocytes . This presents a potential pathway for developing new treatments for autoimmune diseases and managing transplant rejection. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C4H7N3OS

Molecular Weight

145.19 g/mol

IUPAC Name

(5S)-3-amino-5-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C4H7N3OS/c1-2-3(8)7(5)4(9)6-2/h2H,5H2,1H3,(H,6,9)/t2-/m0/s1

InChI Key

FRPVYUYBHWBPHE-REOHCLBHSA-N

Isomeric SMILES

C[C@H]1C(=O)N(C(=S)N1)N

Canonical SMILES

CC1C(=O)N(C(=S)N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a thiourea derivative with an α-amino acid ester. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the imidazolidinone ring.

Industrial Production Methods

Industrial production of (S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group undergoes nucleophilic substitution, particularly with alkylating agents. For example:

  • S-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (e.g., NaOH/EtOH) to form 2-alkylthio derivatives .

  • Thiol-Disulfide Exchange : Participates in disulfide bond formation with thiol-containing compounds under oxidative conditions.

Table 1: S-Alkylation Reactions

Alkylating AgentConditionsProductYield (%)Source
Methyl iodideNaOH/EtOH, 60°C2-Methylthio derivative68
Ethyl bromideK₂CO₃/DMF, 80°C2-Ethylthio derivative55

Condensation with Aldehydes

The amino group facilitates Schiff base formation, while the activated methylene group (C5) participates in Knoevenagel condensations:

  • Schiff Base Formation : Reacts with aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde) to yield arylidene derivatives .

  • Knoevenagel Condensation : Forms 5-arylidene products with aldehydes in acetic acid/β-alanine under microwave irradiation .

Mechanistic Insight :

  • Aldehyde activation via protonation.

  • Nucleophilic attack by the methylene carbon at C5.

  • Dehydration to form the conjugated arylidene product .

Cycloaddition Reactions

The thioxo group enables [4+2] Diels-Alder reactions with dienes:

  • With 1,3-Butadiene : Forms six-membered thiazine-fused derivatives at 120°C in toluene.

  • Electron-Deficient Dienophiles : Reacts with maleic anhydride to yield bicyclic adducts.

Table 2: Cycloaddition Outcomes

DienophileConditionsProduct StructureYield (%)Source
1,3-ButadieneToluene, 120°CThiazine derivative75
Maleic anhydrideDCM, RTBicyclic adduct62

Oxidation Reactions

The thioxo group oxidizes to sulfonyl or sulfonic acid derivatives under strong oxidizing conditions:

  • H₂O₂/Acetic Acid : Converts C=S to C=O, forming 2-oxoimidazolidin-4-one .

  • KMnO₄/H₂SO₄ : Yields sulfonic acid derivatives at elevated temperatures.

Key Data :

  • Oxidation with H₂O₂ reduces thiol-related toxicity by 90% in cellular assays .

Reactivity with Amines and Amino Acids

The amino group participates in peptide coupling and heterocycle formation:

  • Peptide Bond Formation : Reacts with activated carboxylic acids (e.g., Boc-protected glycine) via EDC/HOBt coupling.

  • Heterocycle Synthesis : Condenses with α-keto acids to form pyrrolo[1,2-a]imidazole derivatives .

Example Reaction :

(S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one+Boc-Gly-OHEDC/HOBtAmide conjugate (83% yield)[5]\text{(S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one} + \text{Boc-Gly-OH} \xrightarrow{\text{EDC/HOBt}} \text{Amide conjugate (83\% yield)}[5]

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the compound undergoes ring-opening or tautomerization:

  • Acidic Hydrolysis : Cleaves the imidazolidinone ring to form thiourea derivatives .

  • Base-Induced Tautomerism : Shifts between thione-thiol tautomers, confirmed by UV-Vis spectroscopy.

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced pharmacological properties:

  • Antidiabetic Activity : 5-Arylidene derivatives (e.g., compound 5a ) inhibit α-glucosidase (IC₅₀ = 5.08 µg/mL) and α-amylase (IC₅₀ = 0.21 µg/mL) .

  • Antibacterial Effects : 3-((2-Bromobenzylidene)amino)-2-thioxoimidazolidin-4-one (C5) reduces bacterial adhesion by 70% at 50 µg/mL .

Scientific Research Applications

(S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of (S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The amino and thioxo groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, and alter cellular processes.

Comparison with Similar Compounds

Structural Comparison with Analogues

The structural uniqueness of (S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one lies in its substituent arrangement and stereochemistry. Below is a comparison with structurally related compounds:

Compound Name Substituents Key Structural Features Similarity Score Reference
(S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one 3-NH₂, 5-CH₃ (S-configuration) Amino group at C3, methyl at C5, thioxo at C2 N/A
5-Cyclohexyl-3-phenyl-2-thioxoimidazolidin-4-one 3-C₆H₅, 5-cyclohexyl Bulky cyclohexyl at C5, phenyl at C3 0.92
(S)-5-Butyl-3-phenyl-2-thioxoimidazolidin-4-one 3-C₆H₅, 5-butyl (S-configuration) Long alkyl chain at C5, phenyl at C3 0.97
5-Ethyl-3-phenyl-2-thioxoimidazolidin-4-one 3-C₆H₅, 5-CH₂CH₃ Short alkyl at C5, phenyl at C3 0.96
5-(5-Bromo-1H-indol-3-ylmethylene)-1-methyl derivative Indole substituent at C5 Brominated indole moiety, methyl at N1 N/A
5-(Aminomethylene)-3-methyl-2-thioxothiazolidin-4-one Thiazolidinone core (S instead of N at C2) Sulfur in heterocycle, aminomethylene at C5 N/A

Key Observations :

  • Substituent Effects: The presence of a 3-amino group (vs.
  • Core Heterocycle: Replacement of the imidazolidinone ring with thiazolidinone (e.g., ) alters electronic properties and ring strain, impacting reactivity .
Condensation with S-Amino Acids

describes a one-pot synthesis of 3-phenyl-2-thioxoimidazolidin-4-ones from S-amino acids and phenylisothiocyanate in Et₃N/DMF-H₂O. This route is efficient for introducing aryl groups at C3 .

Halogenated Derivatives

Compounds with bromo- or fluoro-indol substituents (e.g., ) are synthesized via Knoevenagel condensation, highlighting the versatility of introducing electron-withdrawing groups at C5 .

Physicochemical Properties

  • Solubility: The 3-amino group in the target compound likely improves aqueous solubility compared to phenyl-substituted analogues .
  • Stability : Thioxo groups are susceptible to oxidation, but methyl substituents at C5 may sterically protect the core structure .

Q & A

Q. What are the optimized synthetic routes for (S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of S-amino acids with phenylisothiocyanate in a ternary solvent system (Et₃N/DMF-H₂O) at room temperature, achieving yields >85% . Key variables include stoichiometric ratios of reagents, pH control via triethylamine, and solvent polarity. Lower yields (<70%) occur in non-polar solvents due to incomplete cyclization. Characterization via ¹H/¹³C NMR and FT-IR is critical to confirm the thioxoimidazolidinone core .

Q. How can structural analogs of this compound be generated for structure-activity relationship (SAR) studies?

Substituent variation at the 5-position (e.g., alkyl/aryl groups) is achieved by substituting S-amino acids with varying side chains. For example, using S-valine instead of S-alanine introduces a branched alkyl group . Microwave-assisted synthesis (100–120°C, 20–30 min) accelerates reactions for analogs with thermally sensitive groups .

Q. What spectroscopic techniques are essential for confirming the stereochemistry of the (S)-configured amino group?

Chiral HPLC with a cellulose-based column and polarimetric analysis (specific rotation [α]₂₀ᴰ) are standard. X-ray crystallography of derivatives (e.g., 5-benzylidene analogs) provides definitive stereochemical assignments .

Advanced Research Questions

Q. How do computational methods resolve contradictions in Z/E isomer ratios during dehydrogenation?

Thermal dehydrogenation of 5-substituted derivatives under microwave vs. flash vacuum pyrolysis (FVP) yields different Z/E ratios (e.g., 85:15 under FVP vs. 70:30 under microwave) . DFT calculations (B3LYP/6-31+G(d,p)) show the Z-isomer is thermodynamically favored due to reduced steric hindrance between the thioxo group and substituents . NBO analysis further explains hyperconjugative stabilization in the Z-configuration .

Q. What mechanistic insights explain photoisomerization and thermal reversion in 5-arylmethylene derivatives?

UV irradiation (λ = 365 nm) induces Z→E isomerization via a conical intersection in the S₂ excited state, as modeled by CASSCF/6-311++G(3df,3pd) . Thermal reversion (E→Z) proceeds through a biradical intermediate stabilized by intersystem crossing (S₀→T₁), with activation energies ~25–30 kcal/mol .

Q. How do electronic effects of substituents influence bioactivity in thioxoimidazolidinone derivatives?

Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 3-position enhance antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) by increasing electrophilicity at the thioxo sulfur, facilitating nucleophilic attack on bacterial enzymes . Conversely, bulky aryl groups reduce solubility, limiting bioavailability .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the stability of 5-arylidene derivatives under ambient conditions?

Discrepancies arise from substituent-dependent degradation pathways. For example, 5-(4-hydroxy-3-iodobenzylidene) derivatives degrade rapidly in light (t₁/₂ = 4–6 hr) due to photooxidation of the iodophenyl group . In contrast, 5-alkylidene analogs remain stable for >72 hr under identical conditions . Stability studies must specify substituent electronic profiles and storage conditions (e.g., inert atmosphere, amber vials).

Methodological Recommendations

  • Synthesis Optimization : Use Et₃N/DMF-H₂O (3:2 v/v) for room-temperature reactions to minimize side products .
  • Isomer Separation : Employ preparative TLC (silica gel, CH₂Cl₂/MeOH 9:1) for Z/E mixtures .
  • Computational Validation : Combine DFT (geometric optimization) and TD-DFT (excited states) for photochemical studies .

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